N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide
CAS No.: 946328-80-9
Cat. No.: VC7080500
Molecular Formula: C20H19ClN2O3S
Molecular Weight: 402.89
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946328-80-9 |
|---|---|
| Molecular Formula | C20H19ClN2O3S |
| Molecular Weight | 402.89 |
| IUPAC Name | N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2-(3-methoxyphenoxy)acetamide |
| Standard InChI | InChI=1S/C20H19ClN2O3S/c1-25-17-3-2-4-18(11-17)26-12-19(24)22-10-9-16-13-27-20(23-16)14-5-7-15(21)8-6-14/h2-8,11,13H,9-10,12H2,1H3,(H,22,24) |
| Standard InChI Key | LOUPWNHALHQKGG-UHFFFAOYSA-N |
| SMILES | COC1=CC(=CC=C1)OCC(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Introduction
N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential biological activities, including antimicrobial, antiproliferative, and anti-inflammatory properties. Below is a detailed exploration of its structure, synthesis, properties, and potential applications.
Structural Characteristics
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Chemical Formula: C18H17ClN2O3S
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Molecular Weight: 376.86 g/mol
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Structural Features:
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Contains a thiazole ring substituted with a 4-chlorophenyl group.
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Linked via an ethyl chain to an acetamide moiety bearing a 3-methoxyphenoxy group.
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The presence of functional groups such as amides and ethers contributes to its chemical reactivity and biological activity.
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| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN2O3S |
| Molecular Weight | 376.86 g/mol |
| Key Functional Groups | Thiazole, Chlorophenyl, Amide, Ether |
Synthesis
The synthesis of N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-(3-methoxyphenoxy)acetamide can be achieved through multi-step organic reactions:
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Step 1: Formation of the Thiazole Core
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The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis using a thiourea derivative and α-haloketone.
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Step 2: Substitution with Chlorophenyl
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A chlorophenyl group is introduced at the 4-position of the thiazole ring through electrophilic substitution or coupling reactions.
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Step 3: Coupling with Acetamide
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The intermediate thiazole derivative is linked to an acetamide moiety functionalized with a methoxyphenoxy group using amide bond formation techniques (e.g., carbodiimide-mediated coupling).
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Purification and Characterization
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The final compound is purified via recrystallization or chromatography and characterized using spectroscopic methods such as IR, NMR, and mass spectrometry.
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Spectroscopic Data
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Infrared (IR) Spectroscopy:
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Amide stretching bands around ~1650 cm⁻¹.
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C-H stretching from aromatic rings at ~3000 cm⁻¹.
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Thiazole-specific vibrations in the range of ~1100-1300 cm⁻¹.
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Nuclear Magnetic Resonance (NMR):
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Proton NMR (H-NMR): Signals corresponding to aromatic protons (~6-8 ppm), methoxy group (~3.8 ppm), and ethylene bridge (~2-3 ppm).
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Carbon NMR (C-NMR): Peaks for carbonyl carbon (~170 ppm), aromatic carbons (~120-140 ppm), and methoxy carbon (~55 ppm).
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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Fragmentation patterns consistent with cleavage of the thiazole ring or ether bond.
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Comparative Analysis with Related Compounds
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